molecular formula C19H22Cl2N2O2 B12690913 1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate CAS No. 102280-95-5

1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate

Cat. No.: B12690913
CAS No.: 102280-95-5
M. Wt: 381.3 g/mol
InChI Key: KLSXRRYIDRPVTC-UHFFFAOYSA-N
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Description

1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of pyrroloquinolines, which are known for their diverse biological activities. The presence of multiple functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate typically involves multi-step organic reactions. . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reagent concentrations, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are often studied using in vitro and in vivo models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo(2,3-b)quinol-4-one, 2,3,4,9-tetrahydro-9-benzyl-1-methyl-, dihydrochloride, hydrate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

CAS No.

102280-95-5

Molecular Formula

C19H22Cl2N2O2

Molecular Weight

381.3 g/mol

IUPAC Name

9-benzyl-1-methyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one;hydrate;dihydrochloride

InChI

InChI=1S/C19H18N2O.2ClH.H2O/c1-20-12-11-16-18(22)15-9-5-6-10-17(15)21(19(16)20)13-14-7-3-2-4-8-14;;;/h2-10H,11-13H2,1H3;2*1H;1H2

InChI Key

KLSXRRYIDRPVTC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1N(C3=CC=CC=C3C2=O)CC4=CC=CC=C4.O.Cl.Cl

Origin of Product

United States

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